Lipophilicity Advantage: XLogP3 of the N-Butyl-N-Acetyl Derivative Versus Tacrine and the N-Unsubstituted Acetamide Analog
The target compound exhibits a computed XLogP3 of 4, which is 1.3 log units higher than tacrine (XLogP3 = 2.7) and approximately 1.5 log units higher than the N-unsubstituted analog N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide (logP = 2.49) [1]. This represents a ~20-fold greater computed octanol-water partition coefficient relative to tacrine and a ~32-fold increase relative to the N-unsubstituted acetamide. In CNS drug design, an optimal logP range of 2–5 is recognized for passive blood-brain barrier penetration; the target compound's XLogP3 of 4 positions it favorably within this window while the comparators fall near the lower boundary [2].
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 4 (PubChem computed) |
| Comparator Or Baseline | Tacrine: XLogP3 = 2.7; N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide: logP = 2.49 |
| Quantified Difference | ΔXLogP3 = +1.3 versus tacrine (~20-fold); ΔlogP = +1.51 versus N-unsubstituted acetamide (~32-fold) |
| Conditions | Computed XLogP3 (PubChem 2025.04.14 release) and Chemsrc logP data |
Why This Matters
Higher lipophilicity within the CNS-optimal range predicts improved passive blood-brain barrier penetration, directly relevant for selecting compounds intended for central nervous system target engagement.
- [1] PubChem. (2025). Compound Summary for CID 3087089 (CAS 113106-02-8): XLogP3 = 4; Compound Summary for CID 1935 (Tacrine): XLogP3 = 2.7. National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Optimal logP range of 2–5 for CNS drug candidates. View Source
